molecular formula C49H64O2 B12059492 Cholesteryl (pyren-1-yl)hexanoate

Cholesteryl (pyren-1-yl)hexanoate

Cat. No.: B12059492
M. Wt: 685.0 g/mol
InChI Key: YRAVQIYIXJZCDI-JOMFGNKPSA-N
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Description

Cholesteryl (pyren-1-yl)hexanoate (CAS 96886-70-3) is a cholesteryl ester derivative characterized by a pyrene aromatic group attached to the hexanoate chain of cholesterol. Its molecular formula is C₄₉H₆₄O₂, with a molecular weight of 685.03 g/mol and a density of 1.09 g/cm³ . The compound combines the hydrophobic cholesterol backbone with the planar, fluorescent pyrene moiety, which may confer unique photophysical and structural properties.

Properties

Molecular Formula

C49H64O2

Molecular Weight

685.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate

InChI

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1

InChI Key

YRAVQIYIXJZCDI-JOMFGNKPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl (pyren-1-yl)hexanoate typically involves the esterification of cholesteryl with hexanoic acid, followed by the attachment of the pyrene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Oxidative Degradation in Lipoprotein Environments

Cholesteryl (pyren-1-yl)hexanoate undergoes peroxidation when incorporated into low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles. This process is induced by free radicals generated from 2,2'-azobis-2-methyl-propanimidamide-dihydrochloride (AAPH), a common peroxidation initiator .

Key Observations :

  • LDL Core Peroxidation :
    The compound’s integration into LDL’s hydrophobic core increases susceptibility to oxidation. Post-weight-loss studies in metabolic syndrome patients showed:

    ParameterBefore Weight LossAfter Weight Loss
    Lag-time (min)42.5 ± 6.235.1 ± 5.8
    Propagation rate (RFU/min)18.9 ± 3.124.7 ± 4.5

    Lag-time decreased by 17%, indicating faster initiation of peroxidation, while propagation rates increased by 31% .

  • HDL Core Peroxidation :
    In HDL, the compound exhibited improved oxidative stability post-intervention:

    ParameterBefore Weight LossAfter Weight Loss
    Lag-time (min)58.3 ± 7.465.2 ± 6.9
    Propagation rate (RFU/min)12.4 ± 2.79.1 ± 1.8

    Lag-time increased by 12%, and propagation rates decreased by 27%, suggesting enhanced antioxidant capacity .

Mechanism of Peroxidation

The pyrene moiety’s fluorescence allows real-time tracking of radical-mediated oxidation:

  • Initiation : AAPH-derived peroxyl radicals abstract hydrogen from the cholesteryl ester’s alkyl chain, forming lipid radicals.

  • Propagation : Lipid radicals react with oxygen, generating lipid peroxyl radicals that propagate chain reactions.

  • Fluorescence Quenching : Pyrene’s fluorescence intensity decreases proportionally to peroxidation progression, enabling kinetic measurements .

Structural Vulnerabilities :

  • The hexanoate linker and cholesterol backbone are primary sites for radical attack.

  • Pyrene’s aromatic system stabilizes intermediates, moderating reaction rates.

Interaction with Lipoprotein Components

This compound’s reactivity is modulated by lipoprotein composition:

LipoproteinCore CompositionSurface CompositionObserved Reactivity
LDL1500 cholesteryl esters500 cholesterol, 800 PLsHigh peroxidation
HDLMixed cholesteryl estersApoA-I, phospholipidsModerate peroxidation
  • Role of Apolipoproteins : ApoB-100 in LDL accelerates radical propagation, while ApoA-I in HDL exerts partial protective effects .

Biological Implications

  • Metabolic Syndrome : Weight loss reduces HDL-associated oxidative stress but exacerbates LDL oxidation, correlating with cardiovascular risk .

  • Fluorescence Applications : Enables spatial mapping of oxidation hotspots in lipid membranes and real-time monitoring of antioxidant therapies.

Comparative Reactivity with Analogues

CompoundPeroxidation Lag-time (min)Propagation Rate (RFU/min)
Cholesteryl oleate50.1 ± 5.315.8 ± 2.4
This compound42.5 ± 6.218.9 ± 3.1
Pyrenyl butyric acid28.7 ± 4.122.5 ± 3.6

The pyrene group slightly reduces lag-time compared to non-fluorescent esters but enhances propagation rates due to stabilized radicals .

Limitations and Research Gaps

  • Hydrolysis and esterase-mediated reactions remain underexplored.

  • Photochemical reactivity of the pyrene group under UV exposure warrants further study.

Scientific Research Applications

Scientific Research Applications

Cholesteryl (pyren-1-yl)hexanoate is utilized across various fields of research due to its unique properties:

Fluorescent Probe in Lipid Studies

The pyrene group in this compound provides fluorescence, enabling researchers to monitor lipid environments and membrane dynamics. This capability is particularly useful in:

  • Investigating lipid organization within membranes.
  • Studying the effects of different treatments on lipid dynamics.

The compound's integration into lipid bilayers allows for real-time observation of changes in membrane fluidity and protein interactions, which are critical for understanding cellular processes such as endocytosis and membrane fusion .

Lipid Metabolism Research

This compound has been investigated for its role in lipid metabolism and transport. Its structure facilitates interactions with lipid membranes, influencing metabolic pathways and cellular signaling mechanisms. Studies have shown that compounds with similar structures can modulate oxidative stress responses within cells .

Therapeutic Applications

There is potential for this compound to be used in drug delivery systems. Its ability to interact with biological membranes suggests it could enhance the efficacy of drug formulations by improving bioavailability and targeting specific tissues . Research indicates that cholesterol-based compounds can improve the stability and loading efficiency of liposomal drug carriers, making them promising candidates for therapeutic applications .

Comparative Analysis with Related Compounds

This compound exhibits unique characteristics compared to other cholesteryl esters and pyrene derivatives:

Compound NameStructure DescriptionUnique Features
Cholesteryl oleateCholesteryl ester with oleic acidUnsaturated fatty acid chain
Cholesteryl stearateCholesteryl ester with stearic acidSaturated fatty acid chain
Pyrene butyric acidPyrene derivative with butyric acidShorter fatty acid chain
This compound Cholesterol derivative with pyrene moietyCombines lipid integration with fluorescence

Case Studies

Several studies highlight the applications of this compound:

  • Lipid Dynamics Monitoring : In a study examining lipid membrane behavior under various conditions, this compound was employed to visualize changes in membrane fluidity in response to oxidative stress .
  • Drug Delivery Systems : Researchers have explored the incorporation of this compound into liposomal formulations, demonstrating enhanced loading efficiency and stability compared to traditional liposomes .
  • Metabolic Syndrome Research : A study investigated the effects of weight loss on lipoprotein composition using this compound as a probe to assess changes in HDL oxidisability, highlighting its role in cardiovascular health research .

Mechanism of Action

The mechanism of action of cholesteryl (pyren-1-yl)hexanoate involves its interaction with lipid membranes and proteins. The cholesteryl moiety integrates into lipid bilayers, while the pyrene group provides a fluorescent signal that can be used to monitor changes in the lipid environment. This dual functionality allows researchers to study the dynamics of lipid membranes and the effects of various treatments on lipid organization .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Properties

Compound Molecular Formula CAS No. Crystal System Space Group Unit Cell Parameters (Å) Packing Type Reference
Cholesteryl hexanoate C₃₃H₅₆O₂ 1062-96-0 Monoclinic P2₁ a=12.162(3), b=9.314(3), c=13.643(5) Monolayer, antiparallel
This compound C₄₉H₆₄O₂ 96886-70-3 Not reported Likely monolayer*
Cholesteryl isobutyrate C₃₁H₅₂O₂ Monoclinic P2₁ a=15.115(8), b=9.636(5), c=20.224(9) Monolayer, antiparallel
Cholesteryl pentyl carbonate C₃₃H₅₆O₃ Monoclinic P2₁ a=12.484(3), b=9.043(3), c=14.053(3) Monolayer Type II

Key Observations :

Crystal Packing: Most cholesteryl esters, including hexanoate and isobutyrate, adopt monolayer packing with antiparallel molecular arrangements. The pyren-1-yl variant is hypothesized to follow similar packing due to cholesterol's dominance in directing layer formation .

Impact of Substituents: The pyrene group in this compound introduces steric bulk and aromaticity, likely reducing crystallinity compared to simpler esters like hexanoate. This contrasts with linear esters (e.g., hexanoate) or carbonates (e.g., pentyl carbonate), which exhibit tighter packing due to flexible alkyl chains .

Key Observations :

Enzyme Interactions: Cholesteryl hexanoate demonstrates moderate activity (2.1 relative activity) in cholesterol oxidase assays, outperforming decanoate (1.9) but underperforming oleate (1.5) . The pyren-1-yl variant’s bulky group may hinder enzyme access, reducing catalytic efficiency.

Biophysical Roles : Unlike hemisuccinate, which integrates into phospholipid bilayers to alter membrane properties , the pyren-1-yl derivative’s fluorescence could enable real-time tracking of lipid dynamics.

Metabolic and Health Implications

Cholesteryl esters like hexanoate and oleate are critical in cholesterol transport and metabolism. Prolonged inactivity increases plasma cholesteryl ester levels in middle-aged adults but decreases them in older adults, suggesting age-dependent metabolic impacts . The pyren-1-yl variant’s metabolic fate remains unstudied but may differ due to its aromatic group’s resistance to enzymatic hydrolysis.

Biological Activity

Cholesteryl (pyren-1-yl)hexanoate, also known as 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate], is a biochemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with lipid membranes, cellular signaling pathways, and implications in various research applications.

Chemical Structure and Properties

This compound has a molecular formula of C49H64O2 and a molecular weight of approximately 685.03 g/mol. Its structure consists of a cholesterol backbone modified with a pyrene moiety, which imparts distinctive properties, particularly in fluorescence and lipid interactions. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC49H64O2
Molecular Weight685.03 g/mol
Density1.09 g/cm³
Boiling Point755ºC at 760 mmHg
Flash Point412.7ºC

Lipid Membrane Interaction

This compound is known to integrate into lipid bilayers, affecting membrane fluidity and protein interactions. Its hydroxyl group at the 3β position allows for various chemical reactions, including esterification and oxidation, which can modulate membrane dynamics. Research indicates that this compound can influence the localization and activity of membrane proteins, thereby playing a role in cellular signaling pathways .

Fluorescence Properties

The pyrene moiety provides significant fluorescence capabilities, making this compound an effective probe for studying lipid dynamics in biological systems. This property is particularly useful in assays designed to investigate processes such as endocytosis and membrane fusion, where real-time observation of lipid behavior is essential.

Oxidative Stress Modulation

Studies suggest that compounds similar to this compound may modulate oxidative stress responses within cells. The interaction with lipid membranes can influence the oxidative stability of lipoproteins, such as HDL and LDL, which are critical in cardiovascular health . For instance, alterations in HDL composition have been linked to impaired biological activities related to oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Lipid Dynamics Studies : Research utilizing this compound has demonstrated its ability to alter the fluidity of lipid membranes, impacting protein function and cellular signaling pathways. This was particularly evident in experiments measuring the effects on membrane-associated proteins involved in lipid metabolism.
  • Oxidative Stress Research : In a study examining HDL functionality in dyslipidemic patients, this compound was used to assess changes in oxidizability and fluidity within HDL particles. The findings indicated that modifications in HDL composition could lead to significant changes in its protective functions against oxidative stress .
  • Fluorescence-Based Assays : The unique fluorescence properties of this compound have been exploited in various assays to track lipid behavior during cellular processes such as endocytosis. These studies have provided insights into how lipids interact within cellular environments and the implications for drug delivery systems .

Q & A

Q. What are the standard synthetic pathways for Cholesteryl (pyren-1-yl)hexanoate, and how is purity validated?

this compound is synthesized via esterification of cholesterol derivatives with pyrene-containing carboxylic acids. Key steps include:

  • Esterification : Reacting cholesteryl hexanoate (CAS 1062-96-0) with pyren-1-ylhexanoic acid under acid catalysis .
  • Purification : Column chromatography or recrystallization to remove unreacted substrates.
  • Purity Validation : Nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (pyrene fluorescence) for quantitative purity assessment .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Fluorescence Spectroscopy : Pyrene’s intrinsic fluorescence (ex/em ~340/395 nm) enables tracking of molecular packing and environmental polarity in lipid bilayers .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS/MS) confirms molecular weight (685.031 g/mol) and fragmentation patterns .
  • FT-IR : Validates ester bond formation (C=O stretch ~1740 cm⁻¹) and pyrene aromaticity .

Q. How is this compound incorporated into model membrane systems for biophysical studies?

  • Liposome Preparation : Mix with phospholipids (e.g., DPPC) in chloroform, evaporate solvent, and hydrate to form multilamellar vesicles.
  • Fluorescence Quenching Assays : Use water-soluble quenchers (e.g., acrylamide) to probe pyrene accessibility, revealing lipid bilayer organization .

Advanced Research Questions

Q. How can machine learning optimize the separation of this compound in complex biological matrices?

  • ANN-GA Hybrid Models : Artificial neural networks (ANN) combined with genetic algorithms (GA) predict optimal reversed-phase HPLC conditions (e.g., acetonitrile gradient, column temperature) to resolve cholesteryl esters from triglycerides in lipid extracts .
  • Fractional Factorial Design : Reduces experimental runs by identifying critical factors (e.g., mobile phase composition, flow rate) affecting resolution .

Q. What experimental strategies resolve contradictions in cholesteryl ester quantification across analytical platforms?

  • Cross-Validation : Compare HPLC-UV (pyrene fluorescence) with ESI-MS/MS for absolute quantification, addressing discrepancies from co-eluting triglycerides .
  • Internal Standards : Use deuterated cholesteryl esters (e.g., d7-cholesteryl palmitate) to normalize recovery rates in lipid extracts .

Q. How does this compound modulate lipid bilayer properties in antimicrobial studies?

  • Membrane Fluidity Assays : Fluorescence anisotropy of pyrene derivatives reveals phase behavior (e.g., gel-to-liquid crystalline transitions) in bacterial membrane mimics .
  • Antimicrobial Activity : Co-incubate with pathogens (e.g., Staphylococcus aureus) and quantify lipid-induced membrane disruption via propidium iodide uptake .

Methodological Challenges and Solutions

Q. How to address low recovery rates of this compound in lipid extraction protocols?

  • Bligh-Dyer Modification : Use chloroform:methanol:water (2:2:1.8) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation .
  • Solid-Phase Extraction (SPE) : C18 columns selectively retain cholesteryl esters, improving recovery from biological fluids .

Q. What computational tools interpret pyrene excimer formation data in lipid dynamics studies?

  • Molecular Dynamics (MD) Simulations : GROMACS or CHARMM models correlate excimer/monomer fluorescence ratios with lateral diffusion coefficients in membranes .
  • Quasi-Elastic Neutron Scattering (QENS) : Validates simulated lipid mobility in experimental systems .

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